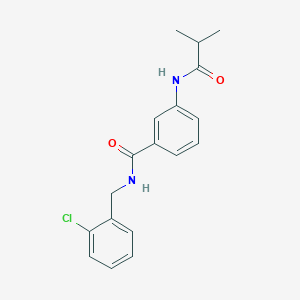
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The purpose of
Mécanisme D'action
The exact mechanism of action of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide can produce a range of biochemical and physiological effects in the body. These effects include an increase in the levels of various neurotransmitters, such as serotonin and dopamine, as well as an improvement in cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity. This compound has been shown to produce a significant pharmacological effect at relatively low concentrations, making it an ideal candidate for use in various assays. However, one of the limitations of using this compound is its potential toxicity, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide. One potential direction is to investigate the use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, the development of new synthetic methods for the production of this compound may help to improve its pharmacological properties and increase its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide involves the reaction of 3-chlorobenzaldehyde with 2-furylethanamine to form 3-(2-furylmethylideneamino)phenylchloride. This intermediate is then reacted with piperazine-1-carbothioamide to produce the final product, 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide.
Applications De Recherche Scientifique
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential application in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been investigated for its potential use as an anticonvulsant and antidepressant agent.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-13-3-1-4-14(11-13)19-6-8-20(9-7-19)16(22)18-12-15-5-2-10-21-15/h1-5,10-11H,6-9,12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZWRVOHAWZMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)



![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)

![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)
